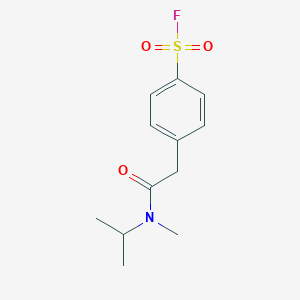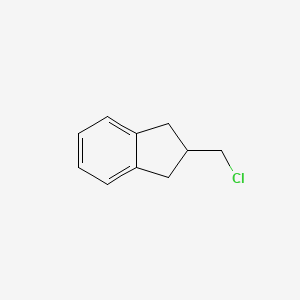
2-(Chloromethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes It is characterized by a chloromethyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-indene typically involves the chloromethylation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the indene ring to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the methyl derivative of the indene compound.
Scientific Research Applications
2-(Chloromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anti-inflammatory and anticancer properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1H-indene in biological systems involves its interaction with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This reactivity is the basis for its potential use in medicinal chemistry as a pharmacophore for drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzene: Similar in structure but lacks the indene ring system.
2-(Chloromethyl)pyridine: Contains a pyridine ring instead of an indene ring.
2-(Chloromethyl)oxirane: An epoxide with a chloromethyl group.
Uniqueness
2-(Chloromethyl)-2,3-dihydro-1H-indene is unique due to its indene ring system, which imparts specific chemical properties and reactivity. The presence of the chloromethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
2-(chloromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Cl/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 |
InChI Key |
WDRUXGAWJCQHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


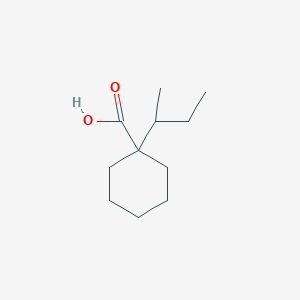
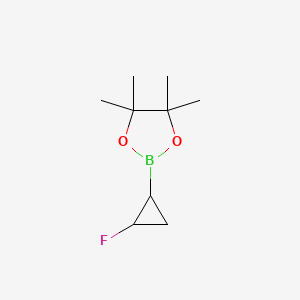
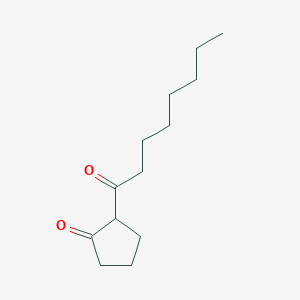
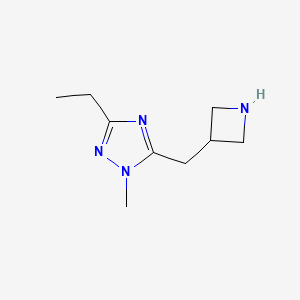
![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)
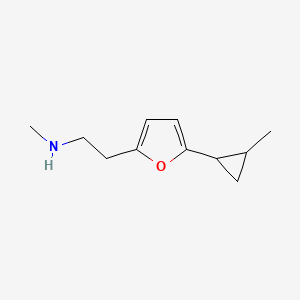
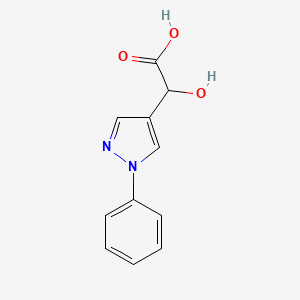
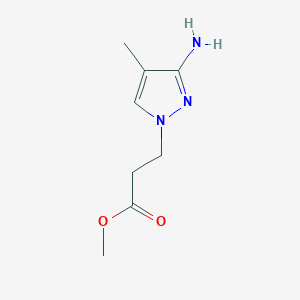


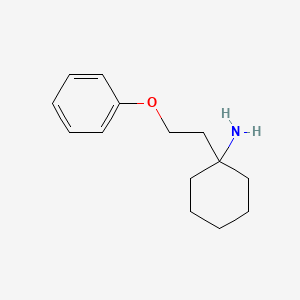
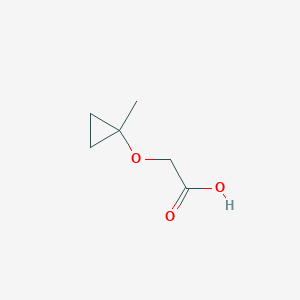
![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
